molecular formula C10H19NO3 B2863021 cis-1-Boc-4-methylpyrrolidin-3-ol CAS No. 1107658-75-2; 1290191-97-7; 885102-33-0

cis-1-Boc-4-methylpyrrolidin-3-ol

Cat. No.: B2863021
CAS No.: 1107658-75-2; 1290191-97-7; 885102-33-0
M. Wt: 201.266
InChI Key: YMSRLPJZNWGMAM-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-Boc-4-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 4-position, and a hydroxyl group at the 3-position, with cis stereochemistry between these substituents. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and asymmetric catalysts. Its Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups contribute to stereochemical control and molecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares cis-1-Boc-4-methylpyrrolidin-3-ol with two structurally related compounds: 1-methyl-5-oxopyrrolidine-3-carboxylic acid () and cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine ().

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound Not provided C11H21NO3 ~215.29 (estimated) Boc-protected amine, hydroxyl, methyl Cis stereochemistry; Boc group enhances stability and solubility in organic phases.
1-methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C7H9NO3 155.15 Ketone (5-oxo), carboxylic acid Polar due to carboxylic acid; potential for hydrogen bonding and salt formation.
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine 872714-78-8 C10H20N2O3 216.28 Boc-protected amine, hydroxyl, aminomethyl Aminomethyl group introduces nucleophilicity; suitable for further functionalization.

Physicochemical Properties

  • Solubility: The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers high water solubility, contrasting with the Boc-protected compounds, which are more soluble in organic solvents like dichloromethane or THF . The aminomethyl group in cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine may slightly improve aqueous solubility compared to the methyl analog due to increased polarity .
  • Stability :

    • Boc-protected compounds exhibit stability under basic conditions but are labile in acidic environments. In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid is stable across a broader pH range due to its lack of acid-sensitive groups .

Q & A

Q. Methodological Solutions :

  • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) to favor cis-configuration .
  • Monitor reaction progress via chiral HPLC or ¹H/¹³C NMR to confirm stereochemistry .

How do contradictory data in reported yields for this compound synthesis arise, and what experimental variables require optimization?

Advanced Research Focus
Discrepancies in literature yields (e.g., 40–75%) often stem from:

  • Reagent Purity : Impurities in Boc-anhydride or methylating agents (e.g., methyl iodide).
  • Temperature Sensitivity : Exothermic reactions leading to side products.

Q. Experimental Design Recommendations :

  • Standardize reagent sources (e.g., ≥99% purity Boc₂O) and pre-dry solvents (e.g., THF over molecular sieves).
  • Optimize temperature gradients using jacketed reactors to control exotherms .

What analytical techniques are most robust for resolving cis/trans-isomers of 1-Boc-4-methylpyrrolidin-3-ol, and how can their limitations be mitigated?

Q. Basic Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients (85:15 v/v) for baseline separation .
  • NOESY NMR : Correlate spatial proximity of methyl and hydroxyl groups to confirm cis-configuration .

Q. Advanced Considerations :

  • X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals. Co-crystallization with chiral resolving agents (e.g., tartaric acid) improves success rates .

How does the Boc-protecting group influence the reactivity of 4-methylpyrrolidin-3-ol derivatives in downstream functionalization?

Advanced Research Focus
The Boc group:

  • Stabilizes the Amine : Prevents unwanted nucleophilic side reactions during methylation or oxidation.
  • Modulates Solubility : Enhances solubility in aprotic solvents (e.g., DCM), facilitating homogeneous reaction conditions.

Q. Case Study :

  • Boc-deprotection with TFA in DCM selectively removes the protecting group without disrupting the pyrrolidine ring, enabling further functionalization (e.g., amide coupling) .

What computational tools are validated for predicting the physicochemical properties of this compound, and how do they compare to empirical data?

Q. Advanced Research Focus

  • DFT Calculations : Predict logP (experimental: 1.2 vs. calculated: 1.3) and pKa (amine: ~8.5) using Gaussian09 with B3LYP/6-31G* basis set.
  • Retrosynthesis AI : Tools leveraging Reaxys/PubChem databases propose viable routes (e.g., reductive amination → Boc protection) with >80% accuracy .

Q. Validation :

  • Cross-reference computed dipole moments (4.2 D) with experimental IR data (C=O stretch: 1680 cm⁻¹) .

How can researchers address discrepancies in biological activity data for this compound analogs reported across studies?

Advanced Research Focus
Variability in IC₅₀ values (e.g., 10–100 µM for PNP inhibition) may arise from:

  • Assay Conditions : Differences in buffer pH or cofactor concentrations.
  • Enantiomeric Contamination : Trace trans-isomers acting as partial agonists.

Q. Methodological Guidelines :

  • Validate compound purity (>98% by HPLC) before biological testing.
  • Standardize assays using recombinant enzymes (e.g., human PNP) under controlled Km conditions .

What industrial-scale purification techniques are transferable to academic labs for isolating this compound with >99% purity?

Q. Basic Research Focus

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to remove Boc-deprotected byproducts.
  • Crystallization : Recrystallize from hot ethanol/water (9:1) to isolate stereopure product .

Q. Advanced Adaptations :

  • Simulated moving bed (SMB) chromatography principles can be scaled down using prep-HPLC for high-throughput purification .

How does the methyl group at position 4 impact the conformational dynamics of the pyrrolidine ring, and what implications does this have for drug design?

Q. Advanced Research Focus

  • Steric Effects : The 4-methyl group restricts ring puckering, favoring a C₃-endo conformation.
  • Biological Relevance : Enhanced rigidity improves binding affinity to enzymes (e.g., PNP) by reducing entropy penalties upon complexation .

Q. Validation :

  • Molecular dynamics simulations (AMBER) show a 30% reduction in RMSD for methyl-substituted analogs vs. unsubstituted derivatives .

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